![molecular formula C18H20BrNO4 B288733 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288733.png)
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been reported to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is its potent antitumor activity against various cancer cell lines. However, the compound is relatively unstable and requires careful handling during synthesis and storage.
Future Directions
Further studies are needed to fully understand the mechanism of action of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. Additionally, the compound's potential applications in drug discovery and medicinal chemistry need to be further explored. Future research could focus on identifying analogs of the compound with improved stability and efficacy.
Synthesis Methods
The synthesis of 6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxy-3-methoxybenzaldehyde with N-cyclohexyl-N-methylamine in the presence of acetic acid. The resulting intermediate is then reacted with acetic anhydride to form the final product.
Scientific Research Applications
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported its potent antitumor and antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer.
properties
Product Name |
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide |
---|---|
Molecular Formula |
C18H20BrNO4 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
6-bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H20BrNO4/c1-20(13-6-4-3-5-7-13)17(21)14-9-11-8-12(19)10-15(23-2)16(11)24-18(14)22/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
JGPAELHJWCOECJ-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Origin of Product |
United States |
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